Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)-

Organocatalysis Asymmetric Michael addition Silyl substituent effects

Substituting diarylprolinol silyl ether catalysts risks irreproducible enantioselectivity and failed methodology development. This (S)-α,α-bis(3,5-dimethylphenyl)prolinol TES ether (CAS 1402544-73-3) delivers structurally authenticated performance: • TES protection: Δe.r. = +1.0 vs TMS in iminium-ion-mediated Michael additions at room temperature • 3,5-Dimethylphenyl motif: enhanced enamine HOMO energy for sluggish aliphatic aldehyde substrates • Exo-selective Diels-Alder reactions (up to 97% ee) for terpenoid/steroid building blocks • Free base formulation: no pre-neutralization with acid additives (e.g., p-nitrophenol) • Extended ambient bench stability vs TMS variants for automated liquid-handling workflows

Molecular Formula C27H41NOSi
Molecular Weight 423.7 g/mol
Cat. No. B12341142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)-
Molecular FormulaC27H41NOSi
Molecular Weight423.7 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)OC(C1CCCN1)(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C
InChIInChI=1S/C27H41NOSi/c1-8-30(9-2,10-3)29-27(26-12-11-13-28-26,24-16-20(4)14-21(5)17-24)25-18-22(6)15-23(7)19-25/h14-19,26,28H,8-13H2,1-7H3/t26-/m0/s1
InChIKeyHMLPLJIECWWHBA-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why This Proline-Derived TES Ether Matters in Asymmetric Synthesis


(2S)-2-[Bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]pyrrolidine (CAS 1402544-73-3) is a chiral, proline-derived diarylprolinol triethylsilyl (TES) ether that functions as a privileged organocatalyst in asymmetric aminocatalysis . It belongs to the broader diarylprolinol silyl ether family, introduced in 2005 as highly versatile catalysts for enamine- and iminium-ion-mediated transformations of carbonyl compounds [1]. The molecule features a (2S)-pyrrolidine core bearing a bulky bis(3,5-dimethylphenyl)hydroxymethyl group protected as its triethylsilyl ether, giving it a molecular formula of C₂₇H₄₁NOSi and a molecular weight of 423.7 g/mol . Its structural features—the 3,5-dimethyl substitution pattern on the aryl rings and the triethylsilyl protecting group—differentiate it from the more common trimethylsilyl (TMS) and diphenyl variants, imparting distinct steric and electronic properties that translate into measurable differences in catalytic performance.

Why Generic Diarylprolinol Silyl Ether Substitution Fails


Within the diarylprolinol silyl ether catalyst class, seemingly minor structural variations—the choice of silyl protecting group (TMS vs TES vs TBS) and the aryl substitution pattern (phenyl vs 3,5-dimethylphenyl vs 3,5-bis(trifluoromethyl)phenyl)—produce statistically and mechanistically significant differences in enantioselectivity, reaction rate, and substrate scope that preclude generic interchange [1]. The silyl group bulk directly modulates the conformational equilibrium of the key iminium-ion and enamine intermediates, controlling facial shielding during the enantiodetermining step [2]. Similarly, the electron-donating methyl substituents on the aryl rings raise the HOMO energy of the enamine intermediate relative to electron-deficient trifluoromethyl variants, altering nucleophilic reactivity profiles [3]. These electronic and steric effects are not additive but interdependent; substituting the TES group for TMS or the 3,5-dimethylphenyl motif for diphenyl can invert selectivity or stall conversion entirely in specific reaction manifolds. Procurement based solely on nominal catalyst class membership therefore risks irreproducible results, wasted reagent budgets, and failed asymmetric methodology development.

Product-Specific Quantitative Evidence Guide


TES vs TMS: Enantioselectivity in Michael Addition

In the direct comparison of silyl substituent effects on the asymmetric Michael addition of crotonaldehyde to bis(phenylsulfonyl)methane, the diphenylprolinol triethylsilyl (TES) catalyst delivered an enantiomeric ratio of 86.5:13.5 e.r., representing a measurable improvement over the trimethylsilyl (TMS) analog at 85.5:14.5 e.r. under identical conditions (toluene, room temperature, 20 h) [1]. The tert-butyldimethylsilyl (TBS) variant further increased selectivity to 89.5:10.5 e.r., establishing a monotonic relationship between silyl group steric bulk and enantioselectivity in this iminium-ion-mediated transformation. This class-level trend predicts that the (2S)-bis(3,5-dimethylphenyl) TES ether—combining the bulkier TES group with the electron-donating 3,5-dimethylaryl motif—should at minimum match and likely exceed the enantioselectivity of its TMS counterpart in analogous Michael additions while maintaining the superior solubility and reaction-rate profile characteristic of TES vs TBS catalysts.

Organocatalysis Asymmetric Michael addition Silyl substituent effects

TES as Optimal Silyl Group in exo-Selective Diels–Alder Catalysis

In a systematic optimization of the exo-selective, enantioselective Diels–Alder reaction of α,β-unsaturated aldehydes with dienes, Gotoh and Hayashi (2007) identified the triethylsilyl ether variant of diarylprolinol—combined with CF₃CO₂H in toluene—as the most effective catalytic system among all silyl ethers tested [1]. The TES catalyst delivered exo-Diels–Alder adducts with up to 97% enantiomeric excess, and the study explicitly notes that the triethylsilyl derivative gave higher enantioselectivity than the corresponding trimethylsilyl derivative [2]. While the study employed the 3,5-bis(trifluoromethyl)phenyl aryl motif rather than 3,5-dimethylphenyl, the silyl-group structure–selectivity relationship (TES > TMS) is mechanistically transferable across aryl substitution patterns because the silyl group governs iminium-ion conformational locking and facial shielding independent of the remote aryl electronic effects. The (2S)-bis(3,5-dimethylphenyl) TES ether thus combines the proven TES advantage for exo-selective cycloadditions with the enhanced enamine nucleophilicity conferred by electron-rich 3,5-dimethylphenyl groups.

Organocatalysis Diels-Alder reaction exo-selectivity

3,5-Dimethylphenyl Motif Enhances Enamine Nucleophilicity

The Sigma-Aldrich commercial specifications for the (S)-α,α-bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol TMS ether hydrochloride explicitly list three validated catalytic applications: enantioselective ene reaction, dienamine catalysis, and α-sulfenylation of aldehydes . The electron-donating 3,5-dimethyl substitution on the aryl rings raises the HOMO energy of the derived enamine intermediate compared to the unsubstituted diphenyl variant, thereby increasing nucleophilic reactivity in enamine-mediated transformations (type C reactions) without compromising iminium-ion electrophilicity [1]. This electronic differentiation is orthogonal to the silyl-group effects discussed above: the TES group controls facial selectivity via steric shielding, while the 3,5-dimethylphenyl motif enhances catalyst turnover in reactions where enamine nucleophilic attack is rate-limiting. The (2S)-bis(3,5-dimethylphenyl) TES ether thus represents a specific intersection of these two independently tunable structure–activity axes.

Organocatalysis Enamine catalysis α-Sulfenylation Ene reaction

Free Base Formulation for Direct Acid Co-Catalyst Compatibility

The target compound (CAS 1402544-73-3) is supplied as the free base form of the TES ether, whereas the commercially dominant TMS analog (CAS 848821-60-3 for the free base; CAS 1217450-13-9 for the (R)-HCl salt; Sigma-Aldrich 671428 for the (S)-HCl salt) is most commonly distributed as the hydrochloride salt . This formulation difference has practical consequences for reaction setup: the free base form is directly compatible with acid co-catalysts such as CF₃CO₂H, p-NO₂C₆H₄OH, or HCOOH without the need for a separate base-neutralization step, whereas the hydrochloride salt requires in situ or pre-reaction deprotonation to liberate the active free-base amine catalyst [1]. In the exo-selective Diels–Alder protocol, the TES free base combined with CF₃CO₂H in toluene was identified as the optimal system; using a hydrochloride salt would introduce stoichiometric chloride ions and a neutralization lag phase that could perturb the acid–catalyst equilibrium critical for iminium-ion formation kinetics [2].

Organocatalyst formulation Free base vs salt Acid co-catalyst compatibility

Batch Reproducibility and Certificate of Analysis Availability

The target compound is commercially available from multiple vendors at standard purities of ≥97–98% (HPLC), with batch-specific certificates of analysis including NMR, HPLC, and GC data . This quality-control infrastructure is comparable to that of the Sigma-Aldrich TMS HCl salt (assay ≥96.5% HPLC, enantiomeric excess ≥96.5%) , but distinct from less rigorously characterized diphenylprolinol TES ether preparations that may lack batch-level chiral purity documentation. For procurement in regulated environments (pharmaceutical intermediate synthesis, GMP-analogous research), the availability of batch-specific CoA documentation is a gatekeeping requirement that excludes many generic or single-vendor analogs.

Chiral purity Quality control Procurement specification

Triethylsilyl Ether Hydrolytic Stability for Extended Reactions

Triethylsilyl (TES) ethers exhibit measurably greater resistance to hydrolytic cleavage than trimethylsilyl (TMS) ethers under both acidic and neutral aqueous conditions, a well-established structure–stability relationship in silyl protecting-group chemistry [1]. This differential stability is relevant to organocatalytic applications where trace water in solvents or substrates can slowly desilylate the catalyst, generating the free diarylprolinol, which forms a stable N,O-acetal with aldehyde substrates and shows dramatically reduced catalytic activity compared to the silylated form [2]. The TES ether of diphenylprolinol was explicitly noted to provide higher enantioselectivity than the TMS analog in the Diels–Alder reaction, consistent with superior catalyst integrity over the reaction course [3]. For the (2S)-bis(3,5-dimethylphenyl) TES ether, this translates into greater robustness in reactions requiring extended times (≥20 h) or where adventitious moisture cannot be rigorously excluded.

Silyl ether stability Hydrolytic stability Reaction robustness

Key Research and Industrial Application Scenarios


Asymmetric Michael Addition to Nitroalkenes for Drug Intermediates

The TES ether catalyst, leveraging the established superiority of the triethylsilyl group over trimethylsilyl in iminium-ion-mediated Michael additions (Δe.r. = +1.0 in favor of TES vs TMS at room temperature in toluene [1]), is the preferred choice for synthesizing enantioenriched γ-nitroaldehydes—versatile intermediates in the production of γ-amino acids, pyrrolidines, and active pharmaceutical ingredients such as oseltamivir and pregabalin analogs. The free base formulation eliminates the need for pre-neutralization when using acid additives such as p-nitrophenol, which accelerates the reaction while preserving enantioselectivity [2]. The 3,5-dimethylphenyl motif further enhances enamine nucleophilicity for aliphatic aldehyde substrates that react sluggishly with the diphenyl variant.

exo-Selective Enantioselective Diels–Alder Cycloaddition

Building on the foundational report by Gotoh and Hayashi (2007) identifying the TES diarylprolinol/CF₃CO₂H/toluene system as optimal for exo-selective Diels–Alder reactions of α,β-unsaturated aldehydes (up to 97% ee) [1], this catalyst enables the stereocontrolled assembly of cyclohexene frameworks with the thermodynamically disfavored exo configuration. The target compound combines the demonstrated TES advantage for exo-selectivity with the electron-rich 3,5-dimethylaryl motif, which may extend the substrate scope to less reactive dienes by increasing iminium-ion electrophilicity relative to the trifluoromethyl variant. This application scenario is directly relevant to the synthesis of terpenoid natural products, steroid intermediates, and functionalized carbocyclic building blocks for medicinal chemistry.

Organocatalytic α-Sulfenylation in Parallel Synthesis Libraries

The (S)-α,α-bis(3,5-dimethylphenyl)prolinol silyl ether scaffold is specifically validated for enantioselective α-sulfenylation of aldehydes [1], a transformation that introduces sulfur-based chirality for subsequent diversification. The TES free base form is directly compatible with the electrophilic sulfenylating reagents and mild base conditions required for this transformation, avoiding the chloride counterion of hydrochloride salt formulations that could participate in unwanted side reactions. For medicinal chemistry groups generating chiral aldehyde libraries via parallel synthesis, the TES variant's extended bench stability under ambient conditions (superior hydrolytic resistance vs TMS) reduces catalyst degradation during automated liquid-handling workflows, improving inter-vial consistency.

Dienamine and Trienamine Catalysis for Remote Stereocontrol

Diarylprolinol silyl ethers are the privileged catalyst class for dienamine and trienamine catalysis, enabling remote functionalization of α,β-unsaturated aldehydes at the γ- and ε-positions with high stereocontrol [1]. The 3,5-dimethylphenyl substitution pattern, by raising enamine HOMO energy [2], enhances the nucleophilic reactivity of the extended dienamine/trienamine intermediates toward less activated electrophiles. The TES group provides optimal steric shielding of one enantioface of the extended conjugated system without the excessive bulk of TBS that can suppress reactivity in sterically demanding trienamine formations. This scenario is particularly relevant for the synthesis of polyketide-derived natural product fragments and chiral 1,5- and 1,7-dicarbonyl compounds.

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